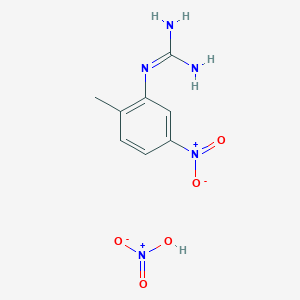

1-(2-Methyl-5-nitrophenyl)guanidine nitrate

Description

The exact mass of the compound (2-Methyl-5-nitrophenyl)guanidine nitrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methyl-5-nitrophenyl)guanidine;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2.HNO3/c1-5-2-3-6(12(13)14)4-7(5)11-8(9)10;2-1(3)4/h2-4H,1H3,(H4,9,10,11);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINMQQJNRFDBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468100 | |

| Record name | (2-Methyl-5-nitrophenyl)guanidine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152460-08-7 | |

| Record name | (2-Methyl-5-nitrophenyl)guanidine nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152460-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methyl-5-nitrophenyl)guanidine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Methyl-5-nitrophenyl)guanidine nitrate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methyl-5-nitrophenyl)guanidine nitrate is a key chemical intermediate, recognized for its crucial role in the synthesis of the targeted anticancer drug, Imatinib. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and its place within the broader context of pharmaceutical manufacturing. The presence of both a nitro group and a guanidine moiety in its structure makes it a compound of interest for further research in medicinal chemistry.[1]

Chemical and Physical Properties

A summary of the known quantitative properties of this compound is presented below. These values have been compiled from various chemical suppliers and safety data sheets.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N₅O₅ | [2] |

| Molecular Weight | 257.21 g/mol | [3] |

| CAS Number | 152460-08-7 | [4] |

| Appearance | White to off-white or light yellow solid/powder | [3][5] |

| Melting Point | 218-219 °C | [1][6] |

| Purity (as per suppliers) | >97.0% (HPLC) | [3] |

| Solubility | Soluble in water. | [6][7] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place. | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a critical step in the manufacturing pathway of Imatinib.[8] A common method involves the reaction of 2-methyl-5-nitroaniline with cyanamide in the presence of an acid. The following protocol is adapted from patent literature, which describes the formation of the guanidine nitrate salt.[2]

Reaction:

Caption: Synthesis workflow for this compound.

Materials:

-

2-methyl-5-nitroaniline

-

50% aqueous cyanamide solution

-

Concentrated nitric acid

-

Ethanol

Procedure:

-

To a suitable reaction vessel, add 2-methyl-5-nitroaniline (121.72 g) and 50% aqueous cyanamide solution (100.8 g).[2]

-

Add ethanol (160 ml) to the mixture.[2]

-

Stir the mixture and heat to 70°C.[2]

-

Slowly add concentrated nitric acid (50 ml) to the reaction mixture. Caution: This step may be exothermic.

-

After the addition of nitric acid, heat the mixture to reflux and maintain for approximately 3 hours.[2]

-

After the reaction is complete, cool the mixture to 45°C and then allow it to stand to cool down further and crystallize.[2]

-

Collect the precipitated solid by suction filtration.[2]

-

Wash the filter cake with ethanol (150 ml).[2]

-

Dry the resulting yellow-white solid to obtain this compound. The reported yield for a similar process is approximately 87%.[2]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

General HPLC Parameters:

-

Column: A reverse-phase column such as Newcrom R1 is suggested.[9]

-

Mobile Phase: A mixture of acetonitrile and water with an acid modifier.[9]

-

Detection: UV detection is suitable for this compound. A wavelength of 195 nm has been used for the analysis of the parent guanidine molecule.[10]

Note: For method development and validation, it is crucial to optimize parameters such as the specific column, mobile phase composition and gradient, flow rate, and detector wavelength for the specific instrumentation being used.

Role in Imatinib Synthesis

This compound is not known to have a direct biological mechanism of action itself.[1] Its primary significance lies in its role as a precursor in the synthesis of Imatinib.[1] The following diagram illustrates the logical flow from the starting material to Imatinib, highlighting the position of the title compound.

Caption: Simplified reaction pathway for Imatinib synthesis.

The synthesis involves the initial formation of the guanidine nitrate, followed by a cyclization reaction to form the pyrimidine ring.[11] Subsequent reduction of the nitro group to an amine and further condensation reactions lead to the final Imatinib molecule.[8]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. The presence of a nitroaromatic group suggests that it should be handled with care, avoiding high temperatures and potential ignition sources.[1] Guanidine derivatives can be irritants, and therefore, skin and eye contact should be avoided.[1] Always refer to the latest Safety Data Sheet (SDS) for complete and detailed safety information.

References

- 1. echemi.com [echemi.com]

- 2. Synthesis method of imatinib and imatinib mesylate - Eureka | Patsnap [eureka.patsnap.com]

- 3. This compound | 152460-08-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 152460-08-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. (2-Methyl-5-nitrophenyl)guanidine nitrate | 152460-08-7 [chemicalbook.com]

- 7. Guanidine Nitrate | CH5N3.HNO3 | CID 10481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN101735196B - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 9. Separation of (2-Methyl-5-nitrophenyl)guanidine nitrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]

- 11. WO2010014022A1 - A process for the preparation of imatinib - Google Patents [patents.google.com]

An In-depth Technical Guide on (2-Methyl-5-nitrophenyl)guanidine Nitrate: Synthesis, Chemical Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

(2-Methyl-5-nitrophenyl)guanidine nitrate , a chemical compound with the molecular formula C₈H₁₀N₄O₂·HNO₃, is a significant molecule in the landscape of pharmaceutical chemistry.[1] While not recognized for a direct therapeutic mechanism of action, its primary importance lies in its role as a crucial intermediate in the synthesis of high-profile pharmaceuticals, most notably the anticancer drug Imatinib.[1][2][3] This technical guide provides a comprehensive overview of its synthesis, chemical characteristics, and the biological potential derived from its structural components.

Chemical Properties and Data

(2-Methyl-5-nitrophenyl)guanidine nitrate is a white crystalline solid soluble in polar solvents.[1] Its structure is characterized by a guanidine group attached to a nitrophenyl moiety.[1] The presence of both the nitro group and the guanidine group contributes to its specific reactivity and properties.[1][4]

| Property | Value | Reference |

| CAS Number | 152460-08-7 | [2][4] |

| Molecular Formula | C₈H₁₁N₅O₅ | [5] |

| Molecular Weight | 257.2 g/mol | [5] |

| Melting Point | 218°C | [5] |

| Boiling Point | 159°C/27mmHg | [5] |

| Appearance | Off-White Solid | [5] |

Role as a Key Pharmaceutical Intermediate: The Synthesis of Imatinib

The most significant application of (2-methyl-5-nitrophenyl)guanidine nitrate is as a key building block in the multi-step synthesis of Imatinib (Gleevec®), a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[2][3] Its specific structure is meticulously designed for subsequent chemical reactions that form the core of the Imatinib molecule.[2]

Below is a generalized workflow illustrating the role of (2-methyl-5-nitrophenyl)guanidine nitrate in a synthetic pathway leading to a protein kinase inhibitor like Imatinib.

Caption: Role of (2-Methyl-5-nitrophenyl)guanidine nitrate in synthesis.

Experimental Protocols: Synthesis of (2-Methyl-5-nitrophenyl)guanidine

A common method for the preparation of (2-methyl-5-nitrophenyl)guanidine involves the condensation reaction of 2-chloro-4-nitrotoluene with guanidine hydrochloride.[6]

Materials:

-

2-chloro-4-nitrotoluene

-

Guanidine hydrochloride

-

Alcohol solvent (e.g., methanol, ethanol)

-

Acid binding agent (e.g., sodium hydroxide, potassium hydroxide)[6]

Procedure:

-

In a suitable reaction vessel, dissolve 2-chloro-4-nitrotoluene in an alcohol solvent.[6]

-

Add guanidine hydrochloride to the solution. The molar ratio of 2-chloro-4-nitrotoluene to guanidine hydrochloride is typically between 1:1.0 and 1:1.3.[6]

-

Add an acid-binding agent. The molar ratio of 2-chloro-4-nitrotoluene to the acid scavenger is generally between 1:2.0 and 2.6.[6]

-

Heat the reaction mixture to a temperature between 40°C and the reflux temperature of the solvent.[6]

-

Maintain the reaction for a period of 4 to 6 hours to ensure the completion of the condensation reaction.[6]

-

Upon completion, the product, (2-methyl-5-nitrophenyl)guanidine, can be isolated and purified. This process can achieve a product yield of over 90% and purity of more than 99%.[6]

Potential Biological Activity: A Look at the Functional Groups

While (2-methyl-5-nitrophenyl)guanidine nitrate itself does not have a well-defined mechanism of action, its constituent functional groups, the nitro group and the guanidine group, are known to be pharmacologically active.[7][8]

The Nitro Group

The nitro group (NO₂) is a known pharmacophore and can also act as a toxicophore.[9][10] It is a component of many compounds with a wide spectrum of biological activities, including:

-

Antimicrobial: The NO₂ moiety can trigger redox reactions within microbial cells, leading to toxicity and cell death.[9][10]

-

Anticancer: Some nitroaromatic compounds have shown potential as anticancer agents.[1]

-

Other Activities: Nitro compounds have also been investigated for antihypertensive, antiparasitic, and anti-inflammatory properties.[7][9]

The electron-withdrawing nature of the nitro group can also influence the electronic properties of the molecule, potentially enhancing interactions with biological targets.[9]

Caption: Conceptual mechanisms of the nitro functional group.

The Guanidine Group

The guanidine group is a highly basic functional group that is protonated at physiological pH, forming the guanidinium cation.[8] This cation can participate in specific interactions with biological receptors and enzymes.[8] Guanidine derivatives are found in a variety of clinically used drugs, including:

-

Antidiabetic drugs: such as Metformin.[11]

-

Antihypertensive agents: including Clonidine and Guanabenz.[11]

-

Antimicrobial agents: like Chlorhexidine.[11]

The ability of the guanidinium group to form strong hydrogen bonds and electrostatic interactions makes it a valuable moiety in drug design.

Safety and Handling

Nitroaromatic compounds can be explosive under certain conditions, and it is advised to handle (2-methyl-5-nitrophenyl)guanidine nitrate with care, avoiding high temperatures, sparks, or flames.[1] Guanidine derivatives can be irritants, and skin and eye contact should be avoided.[1] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[5][12]

Conclusion

(2-Methyl-5-nitrophenyl)guanidine nitrate is a compound of significant interest in medicinal and process chemistry. While it is not an active pharmaceutical ingredient in its own right, its role as a key intermediate in the synthesis of Imatinib underscores its importance in the production of life-saving medications. The inherent biological potential of its nitro and guanidine functional groups suggests that derivatives of this compound could be explored for novel therapeutic applications. A thorough understanding of its synthesis, chemical properties, and the bioactivity of its constituent parts is essential for researchers and professionals in the field of drug development.

References

- 1. Buy 1-(2-Methyl-5-nitrophenyl)guanidine nitrate | 152460-08-7 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 152460-08-7: (2-Methyl-5-nitrophenyl)guanidine nitrate [cymitquimica.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. CN113636958A - Preparation method of 2-methyl-5-nitrophenylguanidine - Google Patents [patents.google.com]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide on the Molecular Structure of 1-(2-Methyl-5-nitrophenyl)guanidine Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate, an important intermediate in the synthesis of the targeted cancer therapy drug, Imatinib. This document details its chemical properties, synthesis, and spectroscopic and crystallographic data, presenting quantitative information in structured tables and outlining experimental methodologies.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid. Its chemical structure consists of a guanidinium cation and a nitrate anion. The cation features a 2-methyl-5-nitrophenyl group attached to a guanidinium moiety.

| Property | Value |

| CAS Number | 152460-08-7 |

| Molecular Formula | C₈H₁₁N₅O₅ |

| Molecular Weight | 257.20 g/mol |

| Appearance | White to Light yellow powder/crystal |

| Melting Point | 218 °C |

Synthesis

The synthesis of this compound is a critical step in the production of Imatinib. Two primary synthetic routes have been reported.

Synthesis Workflow

The general workflow for the synthesis of this compound involves the reaction of a substituted aniline or a related precursor with a guanidinylating agent, followed by salt formation with nitric acid.

Caption: General synthesis workflow for this compound.

Experimental Protocols

Method 1: From 2-Amino-4-nitrotoluene

This method involves the reaction of 2-amino-4-nitrotoluene with cyanamide in the presence of nitric acid.

-

Materials: 2-amino-4-nitrotoluene, cyanamide, 65% nitric acid.

-

Procedure: A mixture of 2-amino-4-nitrotoluene, an aqueous solution of cyanamide, and 65% nitric acid is prepared. The mixture is then heated under reflux for an extended period (e.g., 25 hours). The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. Further purification can be achieved by recrystallization. Caution: This reaction involves heating nitric acid with organic materials and should be performed with extreme care due to the potential for explosion.

Method 2: From 2-Chloro-4-nitrotoluene

An alternative and potentially safer method involves the condensation of 2-chloro-4-nitrotoluene with guanidine hydrochloride.

-

Materials: 2-chloro-4-nitrotoluene, guanidine hydrochloride, a base (e.g., sodium hydroxide), an alcohol solvent (e.g., ethanol), and ammonium nitrate.

-

Procedure: 2-chloro-4-nitrotoluene and guanidine hydrochloride are dissolved in an alcohol solvent. A base is added to neutralize the hydrochloric acid formed during the reaction. The mixture is heated to facilitate the condensation reaction. After the reaction is complete, the solvent is removed, and the residue is treated with an aqueous solution of ammonium nitrate to precipitate the desired product, this compound. The product is then collected by filtration and dried.

Molecular Structure and Crystallography

The molecular structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1.

Crystallographic Data

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 7.1318(10) Å |

| b | 10.6239(13) Å |

| c | 11.9564(13) Å |

| α | 84.257(10)° |

| β | 74.497(11)° |

| γ | 77.559(11)° |

| Volume | 851.58(18) ų |

| Z | 2 |

Data obtained for the picrate salt of 1-(2-Methyl-5-nitrophenyl)guanidinium, which provides insight into the cation's geometry.[1]

Molecular Geometry

The structure of the 1-(2-methyl-5-nitrophenyl)guanidinium cation reveals important conformational features. The guanidinium group is nearly planar, and there is a significant dihedral angle between the plane of the guanidinium group and the phenyl ring.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent from a saturated solution of the compound.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates and molecular geometry.

Spectroscopic Characterization

Spectroscopic techniques are essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic protons on the phenyl ring.

-

Protons of the methyl group.

-

Protons of the guanidinium group (which may be broad and exchangeable).

Expected ¹³C NMR Spectral Features:

-

Aromatic carbons.

-

Carbon of the methyl group.

-

Carbon of the guanidinium group.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The solution is then transferred to an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are then acquired.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretching (guanidinium) |

| ~1650 | C=N stretching (guanidinium) |

| ~1530 and ~1350 | Asymmetric and symmetric NO₂ stretching |

| ~1380 | N-O stretching (nitrate) |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Logical Relationships in Characterization

The characterization of this compound follows a logical progression from synthesis to detailed structural elucidation.

Caption: Logical workflow for the characterization of the title compound.

This technical guide provides a foundational understanding of the molecular structure and characterization of this compound. The provided experimental protocols offer a starting point for researchers working with this compound. Further detailed spectroscopic and crystallographic data can be found in specialized chemical literature and databases.

References

Potential Biological Activity of Nitrophenyl Guanidines: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and structurally versatile scaffold of significant interest in medicinal chemistry. Its protonated form, the guanidinium cation, can engage in crucial hydrogen bonding and electrostatic interactions with biological targets such as carboxylates and phosphates. This has led to the development of numerous guanidine-containing therapeutic agents with a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and enzyme inhibitory properties.[1][2]

This technical guide focuses on the potential biological activities of nitrophenyl guanidines. The introduction of a nitrophenyl moiety can significantly modulate the electronic properties, lipophilicity, and steric profile of the guanidine core, potentially leading to enhanced potency, selectivity, and novel mechanisms of action. This document summarizes key biological activities, presents available quantitative data, details relevant experimental protocols, and visualizes associated workflows and pathways to serve as a comprehensive resource for researchers in the field.

Enzyme Inhibition: Nitric Oxide Synthase (NOS)

A significant area of investigation for nitro-containing guanidine derivatives is the inhibition of Nitric Oxide Synthase (NOS) isoforms. NOS enzymes (nNOS, eNOS, and iNOS) catalyze the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. Overproduction of NO by iNOS is implicated in inflammatory conditions, making selective iNOS inhibitors valuable therapeutic targets. A series of Nω-nitro-Nω'-substituted guanidines have been synthesized and evaluated as potential inhibitors of human NOS isoforms, demonstrating that this class of compounds can exhibit excellent activity and selectivity.[3]

Quantitative Data: NOS Inhibition

| Compound/Analog | Target Enzyme | IC50 (µM) | Source |

| Aminoguanidine | Mouse iNOS | 2.1 | [4] |

| FR038251 | Mouse iNOS | 1.7 | [4] |

| FR191863 | Mouse iNOS | 1.9 | [4] |

| FR038470 | Mouse iNOS | 8.8 | [4] |

| Nω-nitro-Nω'-substituted guanidines | nNOS, iNOS | (Activity Reported) | [3][5] |

Experimental Protocol: In Vitro NOS Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of test compounds against NOS isoforms.

Objective: To measure the IC50 value of a test compound by quantifying its ability to inhibit the conversion of L-arginine to L-citrulline by a specific NOS isoform.

Materials:

-

Purified human nNOS, iNOS, or eNOS enzyme.

-

L-[¹⁴C]-arginine.

-

NADPH.

-

Cofactors: Tetrahydrobiopterin (BH4), FAD, FMN.

-

Calmodulin (for nNOS and eNOS).

-

HEPES buffer.

-

Dowex AG 50WX-8 resin (Na+ form).

-

Test compounds (e.g., nitrophenyl guanidines) dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation vials and scintillation fluid.

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, NADPH, all necessary cofactors, and the purified NOS enzyme.

-

Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture. Include a control with no inhibitor.

-

Initiation: Start the reaction by adding L-[¹⁴C]-arginine to the mixture.

-

Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination: Stop the reaction by adding a stop buffer (e.g., HEPES buffer containing EDTA).

-

Separation: Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The positively charged, unreacted L-[¹⁴C]-arginine will bind to the resin, while the neutral L-[¹⁴C]-citrulline will pass through.

-

Quantification: Collect the eluate containing L-[¹⁴C]-citrulline into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: NOS Inhibition Pathway

The diagram below illustrates the mechanism of NOS catalysis and the point of inhibition by guanidine-based inhibitors.

Caption: Competitive inhibition of Nitric Oxide Synthase by a guanidine-based inhibitor.

Anticancer Activity

Guanidine derivatives have shown considerable promise as anticancer agents, with mechanisms often involving interference with cell cycle progression and induction of apoptosis.[1] Polymeric guanidines have demonstrated potent cytotoxicity in various cancer cell lines, including lung adenocarcinoma (A549) and medulloblastoma.[6][7] The cytotoxic effects are often dose- and time-dependent and can be associated with the generation of intracellular reactive oxygen species (ROS) and subsequent apoptosis.[6]

Quantitative Data: Cytotoxicity

The following table presents representative cytotoxicity data for various guanidine-based compounds against human cancer cell lines, providing a benchmark for evaluating novel nitrophenyl guanidine derivatives.

| Compound | Cell Line | Assay | IC50 | Source |

| Polyhexamethylene guanidine (PHMG) | A549 (Lung) | Cell Viability | ~5 µg/mL | [6] |

| Dodecylguanidine hydrochloride (DGH) | A549 (Lung) | Cytotoxicity | 0.39 µg/mL | [8] |

| GuaDex (Poly guanidine conjugate) | DAOY (Medulloblastoma) | FMCA | 223.4 nM | [7] |

| GuaDex (Poly guanidine conjugate) | MB-LU-181 (Medulloblastoma) | FMCA | 284.8 nM | [7] |

| Compound 1D-142 | A549 (Lung) | MTT | 8-15 µM |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a standard colorimetric method for assessing cell viability, proliferation, and cytotoxicity.

Objective: To determine the IC50 of a test compound by measuring its effect on the metabolic activity of cultured cancer cells.

Materials:

-

Human cancer cell line (e.g., A549).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

96-well tissue culture plates.

-

Test compounds (e.g., nitrophenyl guanidines) dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidic isopropanol).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle controls (DMSO) and untreated controls.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Calculate cell viability as a percentage of the untreated control. Determine the IC50 value by plotting percent viability versus the logarithm of the compound concentration.

Visualization: MTT Assay Workflow

This diagram outlines the key steps of the MTT assay for determining cytotoxicity.

Caption: Standard experimental workflow for the MTT cell viability and cytotoxicity assay.

Antimicrobial Activity

The guanidine moiety is a well-established pharmacophore in antimicrobial agents. Its cationic nature facilitates interaction with and disruption of negatively charged bacterial cell membranes, leading to leakage of intracellular components and cell death.[2][9] A variety of benzyl and phenyl guanidine derivatives have shown potent inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[10][11]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits visible microbial growth.[12]

| Compound Series | Target Organism | MIC (µg/mL) | Source |

| Benzyl guanidine (9m) | S. aureus | 0.5 | [10] |

| Benzyl guanidine (9m) | E. coli | 1.0 | [10] |

| Aminoguanidine hydrazone (10d) | S. aureus | 1.0 | [11] |

| Aminoguanidine hydrazone (10a, 10j) | S. aureus & E. coli | 4.0 | [11] |

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13][14]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterial strain.

Materials:

-

96-well microtiter plates.

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).[12]

-

Test compounds (e.g., nitrophenyl guanidines) dissolved in a suitable solvent.

-

0.5 McFarland turbidity standard.

-

Spectrophotometer.

Procedure:

-

Inoculum Preparation: From a fresh culture (18-24 hours), select several colonies and suspend them in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[12] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound directly in the wells of the 96-well plate using CAMHB. The final volume in each well should be 50 or 100 µL. A typical concentration range might be 128 to 0.125 µg/mL.

-

Inoculation: Add an equal volume of the diluted bacterial inoculum to each well, bringing the final volume to 100 or 200 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative/sterility control well (broth only) to check for contamination.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[13]

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a microplate reader to measure optical density.

Visualization: General Synthesis Workflow

The synthesis of nitrophenyl guanidines can be approached through various established methods for guanidinylation. A common strategy involves the reaction of a nitrophenyl amine with a guanidinylating agent.

Caption: A generalized workflow for the synthesis of nitrophenyl guanidines.

References

- 1. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of modified guanidine-based polymers and their antimicrobial activities revealed by AFM and CLSM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nω-NITRO- Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. -NITRO--SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. Cytotoxicity and gene expression profiling of polyhexamethylene guanidine hydrochloride in human alveolar A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity of poly-guanidine in medulloblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cpsm.kpi.ua [cpsm.kpi.ua]

- 10. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to the Solubility of 1-(2-Methyl-5-nitrophenyl)guanidine Nitrate in Polar Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate, a compound of interest in pharmaceutical research. Due to the limited availability of specific solubility data in public literature, this document outlines the predicted solubility based on the physicochemical properties of its constituent moieties, and presents a detailed, generalized experimental protocol for its determination in various polar solvents.

Introduction and Physicochemical Properties

This compound is a guanidine derivative. The guanidinium group is highly basic and exists predominantly in its protonated, cationic form at physiological pH, which generally confers good solubility in polar solvents. However, the presence of the 2-methyl-5-nitrophenyl group, a more nonpolar and aromatic moiety, will modulate this solubility. The nitro group can participate in dipole-dipole interactions, while the methyl group adds to the hydrophobic character. Therefore, the overall solubility in a given polar solvent will be a balance between the high polarity of the guanidinium nitrate group and the more hydrophobic nature of the substituted phenyl ring.

Based on the general properties of guanidine and its derivatives, this compound is expected to be a solid at room temperature and exhibit some degree of solubility in polar solvents. Guanidine itself is a colorless solid that is soluble in polar solvents[1]. The solubility of guanidine derivatives is influenced by the nature of the substituent groups[2]. The nitrate salt form of this compound suggests that it is intended for aqueous applications, as salts are often used to enhance the aqueous solubility of organic molecules.

Expected Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | Solid | Guanidine and its salts are typically solids at room temperature[1]. |

| Melting Point | 218-219 °C | This is a reported experimental value[3]. |

| Polarity | Polar | The presence of the highly polar guanidinium and nitrate ions will dominate the overall polarity, despite the substituted phenyl ring. |

| Aqueous Solubility | Expected to be soluble | The guanidinium cation is highly stable in aqueous solutions due to resonance and efficient solvation by water molecules[1]. The nitrate anion is also highly soluble. |

| Solubility in Polar Organic Solvents | Likely soluble | Guanidine compounds generally dissolve in polar solvents[1]. Solvents capable of hydrogen bonding are expected to be effective. |

| Effect of pH on Solubility | pH-dependent | The guanidinium group is the conjugate acid of a very strong base, so it will remain protonated over a wide pH range. However, at very high pH, deprotonation could occur, leading to the free base which would be significantly less soluble in water. |

| Effect of Temperature on Solubility | Increases with temperature | The dissolution of most solids is an endothermic process, so solubility is expected to increase with a rise in temperature. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of this compound. This method is based on the widely used shake-flask method.

2.1. Materials and Equipment

-

This compound (solid)

-

A selection of polar solvents (e.g., deionized water, methanol, ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of a specific polar solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to a specific temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method or other appropriate analytical technique.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

-

Data Calculation:

-

Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Initial volume of supernatant

-

Illustrative Data Presentation

The following table presents a hypothetical summary of solubility data for this compound in various polar solvents at 25 °C, as would be generated from the protocol described above.

Table 1: Hypothetical Solubility of this compound in Polar Solvents at 25 °C

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Classification |

| Water | 80.1 | > 50 | Very Soluble |

| Methanol | 32.7 | 25 - 50 | Soluble |

| Ethanol | 24.5 | 10 - 25 | Sparingly Soluble |

| Isopropanol | 19.9 | 5 - 10 | Slightly Soluble |

| Acetonitrile | 37.5 | 15 - 30 | Soluble |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 | Very Soluble |

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining equilibrium solubility.

Logical Relationship of Factors Influencing Solubility

This diagram illustrates the interplay of molecular and environmental factors that determine the solubility of this compound.

References

Technical Guide: (2-Methyl-5-nitrophenyl)guanidine Nitrate (CAS No. 152460-08-7) in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-5-nitrophenyl)guanidine nitrate, identified by CAS number 152460-08-7, is a pivotal chemical intermediate in the synthesis of targeted cancer therapeutics.[1][2] Its molecular structure, featuring a guanidine functional group attached to a nitrophenyl ring, makes it a critical building block for a class of potent protein kinase inhibitors.[1][3] This technical guide provides an in-depth overview of its primary research application as a precursor to the renowned anti-cancer drug Imatinib and other related N-(pyridylpyrimidinylaminophenyl) amides. The document details its synthesis, experimental protocols for its utilization, and the key signaling pathways targeted by the final therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of (2-Methyl-5-nitrophenyl)guanidine nitrate is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 152460-08-7 | [4] |

| Molecular Formula | C₈H₁₁N₅O₅ | [4][5][6] |

| Molecular Weight | 257.20 g/mol | [4][5][6] |

| Appearance | Off-white to light yellow solid/powder/crystal | [7][8] |

| Melting Point | 218-219 °C | [9] |

| Purity | >97.0% (T)(HPLC) | [7] |

| Solubility | Soluble in water | [9] |

| Storage | Inert atmosphere, room temperature (cool, dark place recommended, <15°C) | [7][9] |

Core Application: Synthesis of Imatinib and Protein Kinase Inhibitors

The principal application of (2-Methyl-5-nitrophenyl)guanidine nitrate is as a key intermediate in the multi-step synthesis of Imatinib (Gleevec®), a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][2] It is also utilized in the broader synthesis of N-(pyridylpyrimidinylaminophenyl) amides, which are explored as various protein kinase inhibitors.[3]

Imatinib Synthesis Workflow

The synthesis of Imatinib involves the construction of a central pyrimidine ring, for which (2-Methyl-5-nitrophenyl)guanidine nitrate serves as a crucial precursor. The general workflow is outlined below.

Experimental Protocols

The following are generalized protocols for the key synthetic steps involving (2-Methyl-5-nitrophenyl)guanidine nitrate, based on available literature.

Synthesis of (2-Methyl-5-nitrophenyl)guanidine nitrate

This procedure describes the formation of the guanidine nitrate salt from 2-methyl-5-nitroaniline.

Materials:

-

2-Methyl-5-nitroaniline

-

50% Aqueous Cyanamide (NH₂CN) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Concentrated Nitric Acid (HNO₃)

-

Ethanol

Procedure:

-

Charge a reaction vessel with 2-methyl-5-nitroaniline and 50% aqueous cyanamide solution in ethanol.

-

Heat the mixture with stirring to approximately 70°C.

-

Carefully add concentrated hydrochloric acid dropwise to the reaction mixture.

-

After the addition is complete, reflux the mixture for 3 hours.

-

Cool the reaction to 45°C and then add concentrated nitric acid.

-

Allow the mixture to cool further to facilitate crystallization.

-

Filter the resulting solid, wash with ethanol, and dry to yield (2-Methyl-5-nitrophenyl)guanidine nitrate as a yellow-white solid.[10]

Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine

This step involves the condensation reaction to form the core pyrimidine structure.

Materials:

-

(2-Methyl-5-nitrophenyl)guanidine nitrate

-

3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Isopropanol

-

Water

Procedure:

-

Dissolve 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in ethanol in a reaction flask.

-

Add (2-Methyl-5-nitrophenyl)guanidine nitrate and potassium hydroxide to the solution.

-

Reflux the reaction mixture for approximately 18 hours.

-

Cool the mixture to room temperature and filter the precipitate.

-

Wash the filter cake with isopropanol followed by water until the filtrate is neutral and colorless.

-

Dry the solid to obtain N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine.[10]

Signaling Pathways Targeted by Imatinib

Imatinib, synthesized from the intermediate (2-Methyl-5-nitrophenyl)guanidine nitrate, is a potent inhibitor of several protein tyrosine kinases. Its therapeutic efficacy stems from the targeted inhibition of signaling pathways that are constitutively activated in certain cancers, leading to uncontrolled cell proliferation and survival.

BCR-ABL Signaling Pathway

In Chronic Myeloid Leukemia (CML), the fusion protein BCR-ABL exhibits constitutively active tyrosine kinase activity, driving oncogenesis. Imatinib binds to the ATP-binding site of the ABL kinase domain, inhibiting its activity and blocking downstream signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Nitro Group: A Key Modulator of Guanidine Compound Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidine group, a ubiquitous structural motif in natural products and synthetic molecules, is a cornerstone of medicinal chemistry due to its ability to form strong hydrogen bonds and exist in a protonated state under physiological conditions. The introduction of a nitro group to the guanidine scaffold dramatically alters its physicochemical properties, leading to a diverse range of biological activities. This technical guide provides a comprehensive overview of the role of the nitro group in modulating the activity of guanidine compounds, with a focus on their applications in drug development and as biochemical probes. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to characterize them.

The Influence of the Nitro Group on Physicochemical Properties

The electron-withdrawing nature of the nitro group significantly impacts the guanidine moiety's basicity and electronic distribution. This alteration is fundamental to the diverse biological activities observed in nitroguanidine compounds. The nitro group can participate in hydrogen bonding and dipole-dipole interactions, further influencing how these molecules interact with their biological targets.

Role in Neonicotinoid Insecticides

One of the most prominent classes of compounds where the nitroguanidine moiety is crucial for activity is the neonicotinoid insecticides. These compounds are agonists of the insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system and subsequent paralysis and death of the insect.[1]

Mechanism of Action at Nicotinic Acetylcholine Receptors

Neonicotinoids with a nitroguanidine group, such as imidacloprid, clothianidin, and thiamethoxam, exhibit selective toxicity towards insects over mammals.[2] This selectivity arises from the specific interactions between the nitro group and the insect nAChR. The electronegative nitro group is thought to interact with a unique cationic subsite within the insect receptor's binding pocket, an interaction that is less favorable in mammalian nAChRs.[1]

The workflow for investigating the interaction of nitroguanidine compounds with nAChRs typically involves heterologous expression of the receptor in systems like Xenopus oocytes, followed by electrophysiological or radioligand binding assays.

Experimental workflow for nAChR characterization.

Structure-Activity Relationship (SAR) of Neonicotinoids

The potency and selectivity of neonicotinoids are highly dependent on the nature of the substituents on the nitroguanidine pharmacophore. The data below summarizes the activity of several key neonicotinoids against insect and mammalian nAChRs.

| Compound | Target Organism/Receptor | Assay Type | Measured Activity | Reference |

| Imidacloprid | Housefly (Musca domestica) | Toxicity | LD50 = 22 mg/kg | [2] |

| Rat | Toxicity | LD50 = 450 mg/kg | [2] | |

| Insect nAChR | Binding ([³H]imidacloprid) | IC50 = 2.2 nM | [2] | |

| Vertebrate α4β2 nAChR | Binding ([³H]nicotine) | IC50 = 3500 nM | [2] | |

| Vertebrate α7 nAChR | Binding ([¹²⁵I]α-BGT) | IC50 = 210,000 nM | [1] | |

| Clothianidin | Rat α7 nAChR | Electrophysiology | EC50 = 0.74 mM (partial agonist) | [3] |

| Thiamethoxam | Rat α7 nAChR | Electrophysiology | No agonist effect | [3] |

Role as Nitric Oxide (NO) Donors

Certain nitroguanidine compounds have the ability to release nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. This property opens up therapeutic possibilities for nitroguanidines beyond their insecticidal applications.

Mechanism of Nitric Oxide Release

The release of NO from nitroguanidines can be triggered by enzymatic or chemical reduction of the nitro group.[4] For instance, some nitroguanidine derivatives can be reduced by cellular reductants to generate NO.

Signaling Pathways Modulated by Nitroguanidine-Derived NO

The released NO can activate soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][6] Elevated cGMP levels then activate protein kinase G (PKG), leading to a cascade of downstream effects, such as smooth muscle relaxation.

NO/cGMP signaling pathway activated by nitroguanidines.

Therapeutic Applications Beyond Insecticides

The unique properties conferred by the nitro group have led to the exploration of nitroguanidine derivatives in various therapeutic areas.

Anticancer and Antiviral Activity

Some N-hydroxyguanidine derivatives, which can be considered related to nitroguanidines, have shown promising anticancer and antiviral activities.[7] For instance, a series of hydroxyguanidine derivatives were found to be significantly more active than hydroxyurea against L1210 leukemia cells and in inhibiting the transformation of chicken embryo fibroblasts by Rous sarcoma virus.[7] The proposed mechanism often involves the inhibition of enzymes crucial for cell proliferation or viral replication.

| Compound Type | Biological Activity | Cell Line/Virus | Measured Activity | Reference |

| N-hydroxyguanidine derivatives | Anticancer | L1210 leukemia cells | ID50 = 7.80 - 126 µM | [7] |

| Antiviral | Rous sarcoma virus | ID50 = 2.76 - 195.2 µM | [7] |

Nitric Oxide Synthase (NOS) Inhibition

Interestingly, while some nitroguanidines act as NO donors, others can inhibit nitric oxide synthases (NOS), the enzymes responsible for endogenous NO production. A series of Nω-nitro-Nω'-substituted guanidines have been synthesized and evaluated as inhibitors of the three NOS isoforms (eNOS, iNOS, and nNOS).[8] This dual role highlights the chemical versatility of the nitroguanidine scaffold.

Experimental Protocols

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

Objective: To determine the binding affinity of nitroguanidine compounds to nAChRs.

Materials:

-

Membrane preparations from cells expressing the desired nAChR subtype.

-

Radioligand (e.g., [³H]-Epibatidine or [³H]-Imidacloprid).

-

Test nitroguanidine compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (pre-soaked in a solution like 0.5% polyethylenimine).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, include a high concentration of a known nAChR ligand (e.g., nicotine).

-

Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.

-

Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data are analyzed to calculate the IC50 of the test compound, from which the binding affinity (Ki) can be determined.[9]

Griess Assay for Nitric Oxide Release

Objective: To quantify the amount of nitric oxide released from nitroguanidine compounds.

Principle: This colorimetric assay indirectly measures NO by detecting its stable breakdown product, nitrite (NO₂⁻). The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.[10][11]

Materials:

-

Nitroguanidine compound solution.

-

Griess Reagent System (typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Nitrite standard solutions.

-

Microplate reader.

Procedure:

-

Incubate the nitroguanidine compound in a suitable buffer or cell culture medium under conditions expected to induce NO release.

-

At desired time points, collect aliquots of the supernatant.

-

In a 96-well plate, add the collected samples and a series of nitrite standards.

-

Add the Griess reagents to each well according to the manufacturer's instructions. This typically involves a two-step addition.

-

Allow the color to develop for a specified time at room temperature.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Generate a standard curve from the absorbance values of the nitrite standards and use it to determine the concentration of nitrite in the samples, which corresponds to the amount of NO released.[11]

Conclusion

The incorporation of a nitro group into the guanidine scaffold is a powerful strategy in medicinal chemistry and drug design. This single functional group can dramatically alter the electronic properties and biological activity of the parent molecule, leading to compounds with potent and selective insecticidal activity, the ability to act as nitric oxide donors for potential cardiovascular applications, or even function as enzyme inhibitors. The diverse roles of the nitro group in guanidine compounds underscore its importance as a key pharmacophore. A thorough understanding of the structure-activity relationships and mechanisms of action of nitroguanidines will continue to drive the development of novel therapeutic agents and biochemical tools. Further research into the specific downstream signaling events triggered by nitroguanidine-derived nitric oxide and the exploration of this chemical class in other therapeutic areas hold significant promise for future drug discovery efforts.

References

- 1. chemneo.com [chemneo.com]

- 2. The Critical Role of Nitric Oxide Signaling, via Protein S-Guanylation and Nitrated Cyclic GMP, in the Antioxidant Adaptive Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. proceedings.mlr.press [proceedings.mlr.press]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Frontiers | The NO/cGMP pathway inhibits transient cAMP signals through the activation of PDE2 in striatal neurons [frontiersin.org]

- 7. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nω-NITRO-Nω’-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drughunter.com [drughunter.com]

- 11. journals.physiology.org [journals.physiology.org]

A Comprehensive Technical Review of 2-Methyl-5-nitrophenylguanidine Derivatives: Synthesis, Applications, and Biological Significance

Introduction

2-Methyl-5-nitrophenylguanidine and its derivatives represent a class of organic compounds of significant interest to the pharmaceutical industry. While research into the direct biological activities of these specific guanidines is limited in publicly accessible literature, their role as a critical pharmaceutical intermediate is well-established. Notably, (2-Methyl-5-nitrophenyl)guanidine nitrate serves as an essential building block in the multi-step synthesis of Imatinib, a highly successful targeted therapy for Chronic Myeloid Leukemia (CML) and other cancers.

This technical guide provides a detailed review of the synthesis, applications, and the indirect biological significance of 2-methyl-5-nitrophenylguanidine derivatives, focusing on their pivotal role in the production of Imatinib. We will delve into detailed experimental protocols for their synthesis, present comparative data in structured tables, and visualize key chemical and biological pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Synthesis of 2-Methyl-5-nitrophenylguanidine and Key Derivatives

The synthesis of 2-methyl-5-nitrophenylguanidine and its subsequent conversion into advanced intermediates for Imatinib has been optimized through various patented methods. These methods aim to improve yield, purity, and industrial scalability while ensuring safety. Below are detailed protocols derived from the literature.

Experimental Protocol 1: Synthesis of 2-Methyl-5-nitrophenylguanidine from 2-Amino-4-nitrotoluene

This method involves the reaction of 2-amino-4-nitrotoluene with cyanamide in the presence of hydrochloric acid.

Procedure:

-

Combine 2-amino-4-nitrotoluene (0.13 mol), a 50% aqueous cyanamide solution (0.35 mol), and a 50% aqueous methanol solution (25 ml) in a reaction flask.[1]

-

Heat the mixture to 60-65°C.[1]

-

Add concentrated hydrochloric acid (22.5 ml) dropwise.[1]

-

Maintain the reaction at this temperature for 4 hours.[1]

-

Cool the reaction mixture to 20-25°C.[1]

-

Neutralize the mixture by adding a saturated aqueous sodium carbonate solution dropwise until a pH of 8.5-9 is achieved, leading to the precipitation of a yellow solid.[1]

-

Allow the mixture to age for 30 minutes after neutralization is complete.[1]

-

Filter the precipitate, wash the filter cake with 15 ml of water, and dry the solid at 50°C to yield 2-methyl-5-nitrophenylguanidine.[1]

HPLC analysis of the resulting product indicated a purity of 99.2% with a yield of 95.6%.[1]

Experimental Protocol 2: Synthesis of 2-Methyl-5-nitrophenylguanidine from 2-Chloro-4-nitrotoluene

An alternative pathway utilizes 2-chloro-4-nitrotoluene and guanidine hydrochloride in an alcohol solvent, which is reported to have milder reaction conditions suitable for industrial production.[2]

Procedure:

-

Add methanol (120 ml) and 2-chloro-4-nitrotoluene (17.15 g) to a reaction flask and stir until dissolved.[2]

-

Add guanidine hydrochloride (11.5 g) and a 30% sodium hydroxide aqueous solution (31 g).[2]

-

Heat the reaction mixture to 40°C and maintain for 6 hours.[2]

-

Monitor the reaction using HPLC. Upon completion (raw material content < 0.36%), remove the methanol solvent via reduced pressure distillation.[2]

-

Add water (220 ml) to the residue and stir at room temperature for 2 hours to facilitate crystallization.[2]

-

Filter, collect the solid wet product, and dry to obtain 2-methyl-5-nitrophenylguanidine.[2]

This method reports a product yield of 94.4% with a purity of 99.4%.[2]

Data Presentation: Comparison of Synthesis Protocols

| Parameter | Protocol 1 (from 2-Amino-4-nitrotoluene) | Protocol 2 (from 2-Chloro-4-nitrotoluene) |

| Starting Material | 2-Amino-4-nitrotoluene | 2-Chloro-4-nitrotoluene |

| Reagents | Cyanamide, Hydrochloric Acid, Methanol, Na₂CO₃ | Guanidine HCl, Sodium Hydroxide, Methanol |

| Temperature | 60-65°C | 40°C |

| Reaction Time | 4 hours | 6 hours |

| Reported Yield | 95.6%[1] | 94.4%[2] |

| Reported Purity | 99.2%[1] | 99.4%[2] |

Experimental Protocol 3: Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

This protocol describes the subsequent reaction of 2-methyl-5-nitrophenylguanidine to form a key precursor of Imatinib.

Procedure:

-

Combine 1-(2-methyl-5-nitrophenyl)guanidine (63 g, 0.324 mol), 3-dimethylamino-1-(3-pyridinyl)-2-propen-1-one (62.5 g, 0.357 mol), and n-butanol (560 ml) in a reaction flask.[3]

-

Heat the reaction mixture to 120°C and maintain for 9 hours.[3]

-

Cool the mixture to room temperature and add water (450 ml).[3]

-

Stir at room temperature for 3-4 hours to allow for precipitation.[3]

-

Isolate the precipitated solid by filtration and dry to obtain the title compound.[3]

This process yields the product at 81.9% with an HPLC purity of 99.9%.[3]

Mandatory Visualization: Synthesis Workflows

Caption: Synthesis of an Imatinib precursor from 2-Amino-4-nitrotoluene.

Caption: Alternative synthesis from 2-Chloro-4-nitrotoluene.

Biological Activity and Mechanism of Action

The primary biological relevance of 2-methyl-5-nitrophenylguanidine derivatives is realized through their conversion to Imatinib. Imatinib functions as a potent and selective signal transduction inhibitor that targets several protein tyrosine kinases.[4]

Target: The BCR-ABL Tyrosine Kinase

In Chronic Myeloid Leukemia (CML), a specific chromosomal translocation results in the formation of the Philadelphia chromosome, which harbors the BCR-ABL fusion gene. This oncogene produces a constitutively active BCR-ABL tyrosine kinase.[5] This rogue kinase hyper-activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis (programmed cell death), which are hallmarks of cancer.[5][6] Key pathways activated by BCR-ABL include RAS/MAPK, PI3K/AKT/mTOR, and STAT signaling.[6][7]

Mechanism of Inhibition by Imatinib

Imatinib is designed to fit into the ATP-binding pocket of the BCR-ABL kinase domain.[4][7] By occupying this site, Imatinib prevents ATP from binding, thereby inhibiting the kinase's ability to phosphorylate its substrate proteins.[4][5] This action effectively blocks the downstream signaling cascade, shutting down the pro-proliferative and anti-apoptotic signals.[4][6] The result is the induction of apoptosis in the BCR-ABL-positive cancer cells.[4]

Quantitative Data on Biological Activity

A thorough review of the literature did not yield specific quantitative data (e.g., IC50 values for anticancer activity or MIC values for antimicrobial activity) for 2-methyl-5-nitrophenylguanidine or its immediate synthetic derivatives. Research has predominantly focused on its synthetic utility rather than its intrinsic biological properties. The vast body of quantitative efficacy data relates to the final drug product, Imatinib, and its effects on various cancer cell lines.

Mandatory Visualization: BCR-ABL Signaling Pathway

Caption: Imatinib blocks BCR-ABL kinase activity, halting oncogenic signaling.

Conclusion

2-Methyl-5-nitrophenylguanidine is a compound of high importance in medicinal chemistry, not for its intrinsic biological activity, but as a vital precursor for the synthesis of the life-saving anticancer drug Imatinib. The synthetic routes to this intermediate have been refined to achieve high yield and purity, facilitating large-scale pharmaceutical manufacturing. The ultimate biological impact of this guanidine derivative is demonstrated through the potent and specific inhibition of the BCR-ABL tyrosine kinase by Imatinib, which has transformed the treatment landscape for Chronic Myeloid Leukemia. While the direct bioactivity of 2-methyl-5-nitrophenylguanidine and its close analogs remains an underexplored area, its role as a key building block underscores the critical importance of synthetic intermediates in modern drug development. Future research could explore the potential for this scaffold to yield other biologically active molecules.

References

- 1. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 2. CN113636958A - Preparation method of 2-methyl-5-nitrophenylguanidine - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]

Pharmacokinetic Profiles of Key Guanidine-Based Drugs

An In-Depth Technical Guide to the Pharmacokinetics of Guanidine-Based Compounds

For: Researchers, Scientists, and Drug Development Professionals

The guanidinium group, characterized by its Y-shaped planar structure and positive charge, is a privileged scaffold in medicinal chemistry. Its ability to form strong hydrogen bonds and engage in electrostatic interactions allows compounds containing this moiety to bind to a wide array of biological targets, including enzymes, ion channels, and transporters. This versatility has led to the development of numerous guanidine-based drugs for treating a diverse range of conditions, from diabetes and hypertension to chronic pain and infectious diseases.[1][2][3][4][5]

A thorough understanding of the pharmacokinetics—the absorption, distribution, metabolism, and excretion (ADME)—of these compounds is critical for optimizing their therapeutic efficacy and ensuring safety. This guide provides a detailed overview of the pharmacokinetic profiles of several key guanidine-based compounds, summarizes quantitative data, outlines common experimental protocols, and visualizes relevant biological pathways and workflows.

The pharmacokinetic properties of guanidine compounds can vary significantly based on their overall molecular structure, lipophilicity, and interaction with biological transporters.

Metformin

Metformin is a biguanide widely prescribed for the management of type 2 diabetes.[6][7] It is a hydrophilic cation at physiological pH, a characteristic that heavily influences its pharmacokinetic profile.[7]

Absorption: Metformin is absorbed primarily from the small intestine, with an absolute oral bioavailability of approximately 40% to 60%.[8][9] The absorption process is thought to involve an active, saturable transport mechanism, as an inverse relationship is observed between the dose and relative absorption.[8] Gastrointestinal absorption is generally complete within 6 hours of ingestion.[8]

Distribution: Following absorption, metformin is rapidly distributed and does not bind to plasma proteins.[8][9] Its transport into tissues, particularly the liver (its primary site of action), kidneys, and intestines, is mediated by organic cation transporters (OCTs).[6][7][9]

Metabolism: A key feature of metformin is its lack of metabolism in the body; no metabolites or conjugates have been identified.[6][8]

Excretion: Metformin is excreted unchanged in the urine through active tubular secretion in the kidneys.[6][7][9] The plasma elimination half-life after oral administration is approximately 5 to 6.2 hours in patients with normal renal function.[6][7][8][9] This elimination is prolonged in individuals with renal impairment, necessitating dose adjustments.[8]

Quantitative Pharmacokinetic Data for Metformin

| Parameter | Value | Species/Conditions | Citation |

|---|---|---|---|

| Oral Bioavailability (F) | 40 - 60% | Human | [8] |

| Elimination Half-Life (t½) | 4.0 - 8.7 hours | Human (Oral) | [8] |

| Time to Cmax (Tmax) | ~2.5 hours | Human (Immediate-Release) | |

| Apparent Volume of Distribution (Vd/F) | 654 ± 358 L | Human | |

| Renal Clearance (CLR) | 510 ± 130 mL/min | Human (Good Renal Function) | [6][7][10] |

| Apparent Total Clearance (CL/F) | 1140 ± 330 mL/min | Human (Good Renal Function) | [7][10] |

| Plasma Protein Binding | Negligible | Human |[8][9] |

Guanfacine

Guanfacine is a selective alpha-2A adrenergic receptor agonist used to treat hypertension and Attention-Deficit/Hyperactivity Disorder (ADHD).[11]

Absorption: Guanfacine has an oral bioavailability of about 80%.[11] The extended-release (ER) formulation has a lower bioavailability (58%) compared to the immediate-release (IR) version and a delayed time to peak concentration (Tmax) of approximately 5 hours.[11][12][13]

Distribution: It is approximately 70% bound to plasma proteins.[11]

Metabolism: Guanfacine is primarily metabolized by the CYP3A4 enzyme in the liver. The main metabolite is a 3-hydroxylated derivative.[11][14]

Excretion: The drug is eliminated primarily via the kidneys, with about 50% of the dose excreted as the unchanged parent compound.[11] The elimination half-life is around 17 hours.[11]

Quantitative Pharmacokinetic Data for Guanfacine (Extended-Release)

| Parameter | Value (Children) | Value (Adolescents) | Species/Conditions | Citation |

|---|---|---|---|---|

| Elimination Half-Life (t½) | 14.4 ± 2.39 hours | 17.9 ± 5.77 hours | Human (Single 2-mg dose) | [13][15] |

| AUC₀₋∞ (ng·hr/mL) | 65.2 ± 23.9 | 47.3 ± 13.7 | Human (Single 2-mg dose) | [13][15] |

| Cmax (ng/mL) | 2.55 ± 1.03 | 1.69 ± 0.43 | Human (Single 2-mg dose) | [13][15] |

| Oral Bioavailability (F) | 58% | 58% | Human (vs. IR formulation) | [11][13] |

| Plasma Protein Binding | ~70% | ~70% | Human |[11] |

Agmatine

Agmatine is an endogenous neuromodulator derived from the decarboxylation of arginine.[16] It interacts with multiple receptor systems, including NMDA and imidazoline receptors.[16]

Absorption: After oral administration, agmatine is absorbed from the gastrointestinal tract.[16][17] In rats, the oral bioavailability was determined to be between 29% and 35%.[18]

Distribution: Agmatine is rapidly distributed throughout the body and can cross the blood-brain barrier.[16][19]

Metabolism: The primary metabolic pathway for agmatine is hydrolysis by the enzyme agmatinase, which converts it to putrescine and urea.[16][17]

Excretion: Systemically administered agmatine has a short serum half-life of less than 10 minutes in mice, suggesting rapid clearance.[20] However, after intrathecal injection, it persists in the spinal cord for much longer, with a half-life of approximately 12 hours.[20]

Quantitative Pharmacokinetic Data for Agmatine

| Parameter | Value | Species/Conditions | Citation |

|---|---|---|---|

| Oral Bioavailability (F) | 29 - 35% | Rat | [18] |

| Plasma Half-Life (t½) | 14.9 - 18.9 minutes | Rat (IV administration) | [18] |

| Plasma Half-Life (t½) | 74.4 - 117 minutes | Rat (Oral administration) | [18] |

| Serum Half-Life (t½) | < 10 minutes | Mouse (Intrathecal injection) | [20] |

| Spinal Cord Half-Life (t½) | ~12 hours | Mouse (Intrathecal injection) |[20] |

Marine Toxins: Saxitoxin (STX) and Tetrodotoxin (TTX)

Both STX and TTX are potent neurotoxins that block voltage-gated sodium channels.[21][22][23] Their guanidinium groups are essential for binding to the channel pore.[22][23]

Saxitoxin (STX):

-

Absorption & Distribution: In cats, intravenously administered STX was found in highly irrigated organs like the liver and spleen, and it was also shown to cross the blood-brain barrier.[21][24] Computational models predict low gastrointestinal absorption.[25][26]

-

Metabolism: Studies in cats suggest that STX is not metabolized by mammals.[21][24]

-

Excretion: Renal clearance is the primary route of excretion, mainly involving glomerular filtration.[21][24] In cats, the renal clearance was calculated to be 3.99 mL/min/kg at low doses and 0.81 mL/min/kg at high doses.[21][24]

Tetrodotoxin (TTX):

-

Absorption & Distribution: Subcutaneous injections in healthy adults are readily absorbed, reaching Cmax within 1.5 hours.[27] In puffer fish, TTX is absorbed from the gastrointestinal tract via a saturable mechanism and accumulates in the liver.[28] The bioavailability in puffer fish was found to be 62%.[28]

-

Metabolism: In rats, the only identified metabolite is an oxidized form of TTX.[29]

-

Excretion: TTX is rapidly excreted, primarily in the urine.[27][29] In rats, the elimination half-life was 2.31 hours, with approximately 51% of the dose recovered in the urine.[29]

Quantitative Pharmacokinetic Data for Marine Toxins

| Compound | Parameter | Value | Species/Conditions | Citation |

|---|---|---|---|---|

| Saxitoxin | Renal Clearance (CLR) | 3.99 mL/min/kg | Cat (Low IV dose) | [21][24] |

| Renal Clearance (CLR) | 0.81 mL/min/kg | Cat (High IV dose) | [21][24] | |

| Tetrodotoxin | Oral Bioavailability (F) | 62% | Puffer Fish | [28] |

| Time to Cmax (Tmax) | < 1.5 hours | Human (Subcutaneous) | [27] | |

| Elimination Half-Life (t½) | 2.31 hours | Rat | [29] |